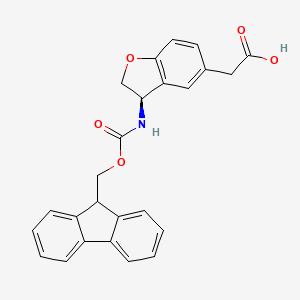
(R)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzofuran-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzofuran-5-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzofuran-5-yl)acetic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the benzofuran ring: The benzofuran ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling reaction: The protected amino acid is then coupled with the benzofuran derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions can be performed on the carbonyl groups.
Substitution: The Fmoc group can be removed through a substitution reaction using a base like piperidine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Deprotected amino acids.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block in the synthesis of complex peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids.
Biology
In biological research, it is used in the synthesis of peptide-based drugs and biomolecules. The compound’s ability to protect amino groups during synthesis is crucial for the development of biologically active peptides.
Medicine
In medicine, it is used in the development of peptide-based therapeutics. The compound’s stability and compatibility with various chemical reactions make it suitable for drug development.
Industry
In the industrial sector, it is used in the large-scale synthesis of peptides and proteins for various applications, including pharmaceuticals and biotechnology.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- **®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid
- **®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
- **6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
Uniqueness
What sets ®-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzofuran-5-yl)acetic acid apart is its specific structure, which combines the Fmoc protecting group with a benzofuran ring. This unique combination provides enhanced stability and specificity in peptide synthesis compared to other similar compounds.
Properties
Molecular Formula |
C25H21NO5 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1-benzofuran-5-yl]acetic acid |
InChI |
InChI=1S/C25H21NO5/c27-24(28)12-15-9-10-23-20(11-15)22(14-30-23)26-25(29)31-13-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-11,21-22H,12-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 |
InChI Key |
CTESONLNYXRXOZ-QFIPXVFZSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=CC(=C2)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



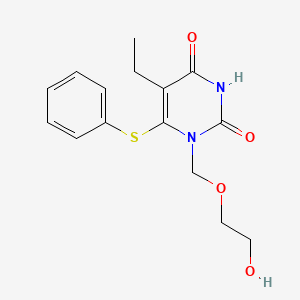
![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)
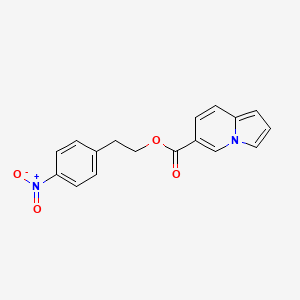
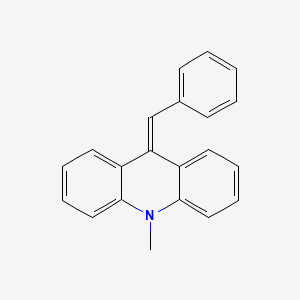
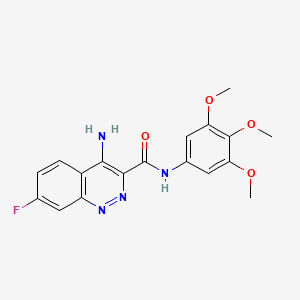
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)

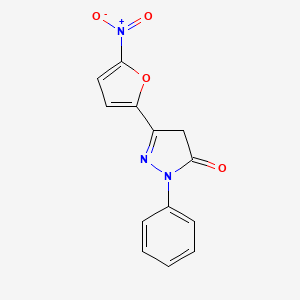

![(2R,3R,4S,5R)-2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926365.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one](/img/structure/B12926367.png)
![Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12926373.png)
